![molecular formula C10H7N5S B5066401 (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile](/img/structure/B5066401.png)
(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitubercular Agents
Researchers have explored derivatives of (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile as potential antitubercular drugs. These compounds inhibit mycobacterial growth and may contribute to tuberculosis treatment.
In silico pharmacokinetic and molecular modeling studies provide valuable insights into its interactions with biological targets. However, further experimental validation is essential for clinical translation. Researchers continue to explore this intriguing scaffold for multifunctional drug development
Direcciones Futuras
Benzimidazole-triazole hybrids have shown potential as antimicrobial and antiviral agents . The presence of certain groups grafted onto the benzimidazole and/or triazole nuclei, as well as the presence of some heterocycles, increases the antimicrobial activity of benzimidazole-triazole hybrids . Therefore, “(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile” and similar compounds may have potential for future research in these areas.
Mecanismo De Acción
Target of Action
The primary targets of (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile are currently unknown. This compound is a heterocyclic compound and is used for proteomics research .
Result of Action
As a product for proteomics research , it may have potential for future research in antimicrobial and antiviral areas.
Propiedades
IUPAC Name |
2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c11-5-6-16-10-14-13-9-12-7-3-1-2-4-8(7)15(9)10/h1-4H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZKLQYBNTWPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.